molecular formula C24H31N3O5S B2394544 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide CAS No. 921992-62-3

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2394544
CAS No.: 921992-62-3
M. Wt: 473.59
InChI Key: VTBPJTYZSVQNCM-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1, also known as MAP3K5), a key regulator of cellular stress responses. ASK1 mediates signaling through the p38 and JNK MAPK pathways in response to oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines . This compound has emerged as a critical pharmacological tool for investigating the role of ASK1 in the pathogenesis of fibrotic diseases, including nonalcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis. Research indicates that its mechanism involves binding to the catalytic domain of ASK1, thereby preventing its activation and the subsequent downstream signaling that leads to hepatocyte apoptosis, inflammation, and activation of profibrogenic pathways. Preclinical studies on closely related structural analogs have demonstrated efficacy in reducing liver fibrosis, steatosis, and inflammation in animal models of NASH . Consequently, this inhibitor is of high research value for dissecting the molecular mechanisms of stress-induced cell death and fibrosis, and for exploring potential therapeutic interventions for chronic inflammatory and fibrotic disorders.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-20-21(15-18)32-16-24(3,4)23(29)27(20)14-6-2/h8-13,15,26H,5-7,14,16H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBPJTYZSVQNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyDetails
Molecular FormulaC23H30N2O5S
Molecular Weight446.6 g/mol
StructureChemical Structure

The structure includes a benzo[b][1,4]oxazepin core and functional groups such as sulfamoyl and butyramide, which contribute to its biological activity.

This compound likely exerts its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : It can interact with various receptors in the body, leading to altered signaling pathways.
  • Cell Cycle Regulation : Preliminary studies indicate potential effects on cell cycle progression in cancer cells.

Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of the benzo[b][1,4]oxazepin scaffold have demonstrated the ability to inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For example:

  • Case Study 1 : A derivative with a similar core structure showed cytotoxicity against colon cancer cell lines (SW1116) with an IC50 value of 7.29 μM .
  • Case Study 2 : Another study highlighted a compound that caused G2/M phase arrest in cancer cells and inhibited tubulin polymerization .

These findings suggest that this compound may possess similar anticancer properties.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparison with structurally related compounds is useful:

Compound NameBiological ActivityUnique Features
N-AcetylsulfamerazineAntimicrobialLacks the oxazepin core
2-Aminoquinoline derivativesAnticancerDifferent core structure
N-(3,3-dimethyl-4-oxo-benzothiazolium derivativesAntioxidantContains a benzothiazole instead of oxazepine

This table illustrates how this compound may offer distinct advantages due to its complex structure.

Comparison with Similar Compounds

Key Observations :

  • Yield: No clear trend with chain length; yields range 45–51%, suggesting synthetic challenges in acyl chloride coupling.
  • Melting Point : Longer chains reduce melting points (e.g., 5a: 180°C vs. 5c: 142°C), correlating with increased lipophilicity and decreased crystallinity.
  • Optical Rotation : Higher [α]D values in 5b and 5c may reflect conformational preferences influenced by chain length .

The target compound’s butyramide group aligns with 5a, but its benzo-oxazepine core likely elevates its melting point compared to 5a’s 180°C, assuming increased rigidity.

Sulfonamide Bioisosteres and Antimicrobial Activity

Pyrazole and pyrimidine derivatives with sulfonamido groups (e.g., compounds in El‐Gaby et al.) demonstrate the importance of the sulfonamide moiety in antimicrobial activity. While the target compound’s benzo-oxazepine core is distinct, its sulfamoyl group may similarly engage in hydrogen bonding with bacterial enzymes (e.g., dihydropteroate synthase). However, the bulky benzo-oxazepine substituent could hinder penetration through microbial membranes compared to smaller heterocycles like pyrazoles .

Stereochemical Considerations

Compounds in Pharmacopeial Forum (2017) highlight the role of stereochemistry in biological activity. For instance, isomers (R)- and (S)-configured analogs (e.g., compounds m, n, o) exhibit divergent pharmacokinetics. The target compound’s stereochemistry at the benzo-oxazepine’s 3,3-dimethyl and 5-propyl positions is undefined in the provided evidence but could critically influence target binding and metabolic clearance .

Research Findings and Implications

Spectroscopic Characterization

The target compound’s ¹H-NMR would resemble 5a’s aromatic proton signals (δ 7.73–8.17 ppm) but include additional resonances for the benzo-oxazepine’s methyl and propyl groups. ESI-HRMS would confirm its molecular formula (C₂₄H₃₀N₃O₅S, exact mass: 488.1912 [M+H]+), differing from 5a’s C₁₄H₁₉N₂O₅S .

Pharmacological Prospects

Comparative studies with 5a and pyrazole derivatives (e.g., from El‐Gaby et al.) are warranted to evaluate antimicrobial or anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfamoylation and amidation. Key steps include:

  • Cyclization : Use of acid or base catalysis under controlled temperatures (60–100°C) to form the oxazepine ring .
  • Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C to introduce the sulfonamide group .
  • Amidation : Coupling with butyric acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) . Optimization requires monitoring via HPLC and adjusting parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometry to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., propyl vs. isobutyl groups) and detects impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~487.62 g/mol for related analogs) and fragmentation patterns .
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can solubility limitations of this compound be addressed in in vitro assays?

The compound’s low aqueous solubility (common in sulfonamide/amide derivatives) can be mitigated by:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • pH adjustment : Solubilize in weakly basic buffers (pH 7.4–8.0) due to sulfonamide’s weakly acidic nature .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for cellular uptake studies .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across structural analogs?

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., bacterial vs. cancer cell lines) to identify target-specific potency .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing propyl with ethyl or allyl groups) to isolate SAR trends .
  • Mechanistic studies : Use kinase inhibition panels or proteomics to map off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for therapeutic targets?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoxazepin ring to modulate enzyme binding .
  • Side-chain variations : Replace butyramide with bulkier amides (e.g., isobutyramide) to improve steric complementarity with target pockets .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. What experimental approaches are recommended to elucidate the compound’s metabolic stability and toxicity profile?

  • In vitro metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
  • Reactive metabolite screening : Trapping assays with glutathione or potassium cyanide detect electrophilic intermediates .
  • Genotoxicity assays : Ames test (+/- S9 metabolic activation) and micronucleus assays assess mutagenic potential .

Q. How can contradictory data on the compound’s physical-chemical properties (e.g., melting point, solubility) be reconciled?

  • Standardized protocols : Adopt USP methods for melting point determination (e.g., capillary tube vs. DSC) .
  • Crystallography : Single-crystal X-ray diffraction resolves polymorphic forms affecting solubility .
  • Inter-laboratory validation : Collaborate to replicate studies using identical instrumentation (e.g., PXRD for crystallinity analysis) .

Q. What formulation strategies improve the compound’s stability in long-term storage?

  • Lyophilization : Convert to a stable powder under inert gas (argon) to prevent hydrolysis .
  • Excipient screening : Blend with antioxidants (e.g., BHT) or desiccants (silica gel) in amber vials .
  • Stability-indicating assays : Monitor degradation via UPLC-UV at accelerated conditions (40°C/75% RH) .

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